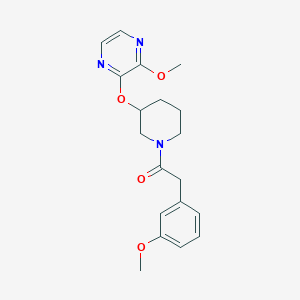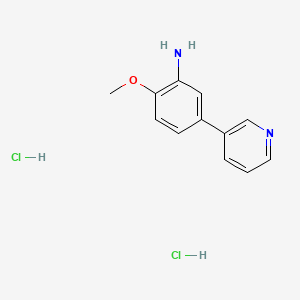
2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride is a chemical compound with the molecular formula C12H13ClN2O . It is used as a building block in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C12H13ClN2O . The structure of related compounds has been analyzed using density functional theory (DFT), which shows that the crystal structures obtained by the two methods are consistent .Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.7 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
Synthesis, Structures, and Spectroscopic Properties : Research on Hg(II) complexes with bidentate NN and tridentate NNO Schiff-base ligands, involving 2-methoxy-N-(pyridin-2-ylmethylene)aniline, reveals the formation of both monomeric and polymeric structures. These compounds demonstrate interesting intra- and intermolecular Hg–O bonds and fluorescent properties. This study contributes to the understanding of metal-ligand interactions and potential applications in fluorescence-based sensors (Basu Baul et al., 2014).
Organic Synthesis and Medicinal Chemistry Applications
Docking and QSAR Studies for Kinase Inhibitors : An exploration into 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, among others, as c-Met kinase inhibitors, through docking and quantitative structure–activity relationship (QSAR) methods, highlights the role of structural modifications in enhancing inhibitory activity. This research provides a framework for the design of more effective cancer therapeutics (Caballero et al., 2011).
Crystal Engineering and Supramolecular Chemistry
Crystal Engineering Using Anilic Acids : The study on cocrystallization of anilic acids with dipyridyl compounds, aiming to develop a new supramolecular synthon, is a notable example of how specific interactions can be harnessed for constructing desired crystal structures. This research offers insights into the principles of crystal engineering and the design of materials with tailored properties (Zaman et al., 2001).
Electrosynthesis and Material Science
Electrosynthesis of Polyanilines : Investigating the electrochemical polymerization of ring-substituted anilines, including 2-methoxyaniline, opens avenues for developing conductive polymers with potential applications in electronic devices. This study emphasizes the importance of substituent effects on polymerization efficiency and the electrical properties of the resulting materials (Cattarin et al., 1988).
Propiedades
IUPAC Name |
2-methoxy-5-pyridin-3-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c1-15-12-5-4-9(7-11(12)13)10-3-2-6-14-8-10;;/h2-8H,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRJVVIKIHTOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

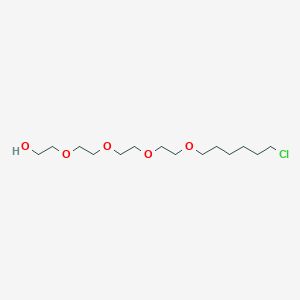
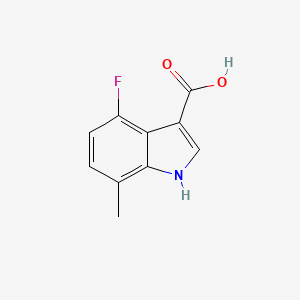
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2917160.png)
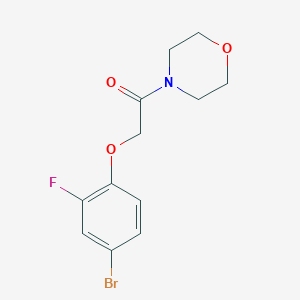
![N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2917164.png)
![6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2917165.png)
![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)
![2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B2917167.png)
